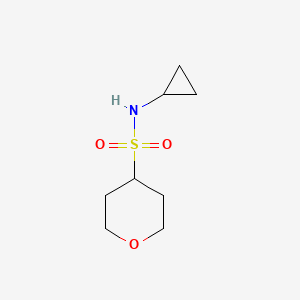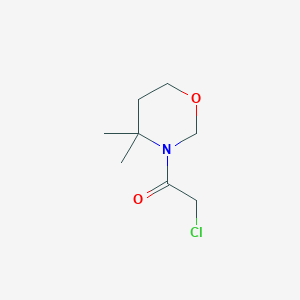
2H-1,3-Oxazine, 3-(chloroacetyl)tetrahydro-4,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,3-Oxazine, 3-(chloroacetyl)tetrahydro-4,4-dimethyl-: is a heterocyclic organic compound that contains one oxygen and one nitrogen atom in a six-membered ring. This compound is part of the oxazine family, which is known for its diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,3-Oxazine, 3-(chloroacetyl)tetrahydro-4,4-dimethyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of chloroacetyl chloride with a suitable amine in the presence of a base can lead to the formation of the desired oxazine ring .
Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process is designed to be scalable and cost-effective for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 2H-1,3-Oxazine, 3-(chloroacetyl)tetrahydro-4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced oxazine derivatives.
Substitution: The chloroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine N-oxides, while reduction can produce tetrahydrooxazine derivatives .
Wissenschaftliche Forschungsanwendungen
2H-1,3-Oxazine, 3-(chloroacetyl)tetrahydro-4,4-dimethyl- has several applications in scientific research:
Wirkmechanismus
The mechanism by which 2H-1,3-Oxazine, 3-(chloroacetyl)tetrahydro-4,4-dimethyl- exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Morpholine (tetrahydro-1,4-oxazine): A related compound with similar structural features but different chemical properties.
Ifosfamide: Another oxazine derivative used as a chemotherapeutic agent.
Uniqueness: 2H-1,3-Oxazine, 3-(chloroacetyl)tetrahydro-4,4-dimethyl- is unique due to its specific functional groups and the resulting chemical properties. The presence of the chloroacetyl group allows for a wide range of chemical modifications, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
73512-51-3 |
|---|---|
Molekularformel |
C8H14ClNO2 |
Molekulargewicht |
191.65 g/mol |
IUPAC-Name |
2-chloro-1-(4,4-dimethyl-1,3-oxazinan-3-yl)ethanone |
InChI |
InChI=1S/C8H14ClNO2/c1-8(2)3-4-12-6-10(8)7(11)5-9/h3-6H2,1-2H3 |
InChI-Schlüssel |
AOZWUKUEEAWLDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCOCN1C(=O)CCl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


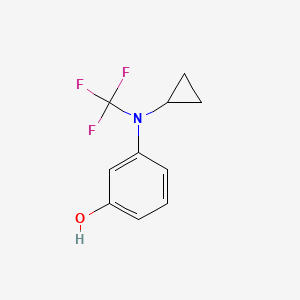
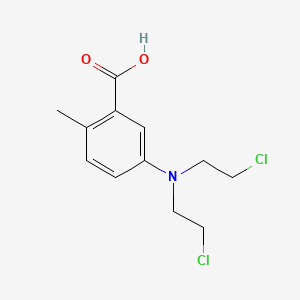
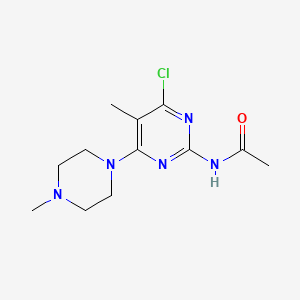
![2-[[(4-Amino-1,2,5-oxadiazol-3-yl)-piperidin-1-ylmethylidene]amino]oxy-1-morpholin-4-ylethanone](/img/structure/B13960487.png)
![3-[3-(3-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B13960488.png)

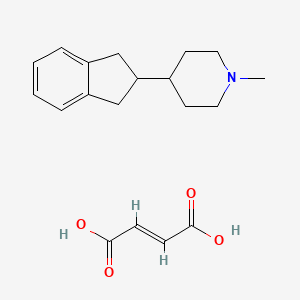
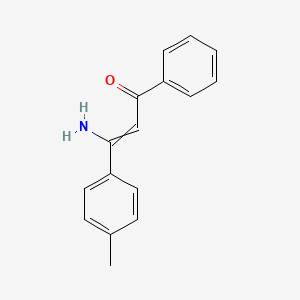
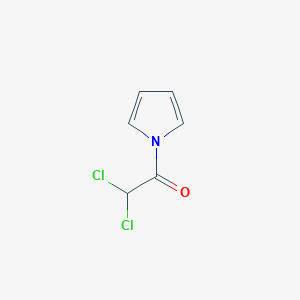


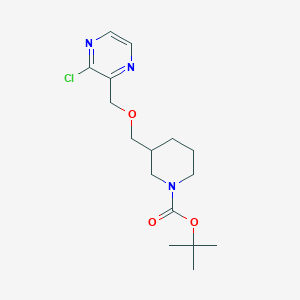
![2-(4-Bromophenyl)-5-ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13960569.png)
